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Compound Name: Dimethylnitrophenanthrene

Cat. No.: B15435869 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic

properties of 3,6-Dimethyl-4-nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon of

interest to researchers in medicinal chemistry and materials science. Due to the limited

availability of direct experimental data for this specific molecule, this document outlines the

anticipated spectroscopic characteristics based on the known properties of the parent

molecule, 3,6-dimethylphenanthrene, and the well-established effects of nitro group substitution

on aromatic systems. This guide is intended for researchers, scientists, and drug development

professionals.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,6-Dimethyl-4-

nitrophenanthrene. These predictions are derived from existing data for 3,6-

dimethylphenanthrene and the known spectroscopic shifts induced by a nitro group on a

phenanthrene core.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1, H-2 7.5 - 8.0 m -

H-5 8.5 - 8.8 s -

H-7, H-8 7.4 - 7.8 m -

H-9, H-10 7.7 - 8.2 m -

3-CH₃ 2.5 - 2.7 s -

6-CH₃ 2.5 - 2.7 s -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-3 130 - 135

C-4 145 - 150

C-6 130 - 135

Aromatic C-H 120 - 130

Quaternary Aromatic C 130 - 140

3-CH₃ 20 - 25

6-CH₃ 20 - 25

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Asymmetric NO₂ Stretch 1550 - 1500 Strong

Symmetric NO₂ Stretch 1370 - 1330 Strong

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-N Stretch 870 - 830 Medium

C-H Bend (out-of-plane) 900 - 675 Strong

Table 4: Predicted UV-Vis Spectroscopic Data

Transition Predicted λmax (nm) Solvent

π → π* 250 - 380 Ethanol or Cyclohexane

Table 5: Predicted Mass Spectrometry Data

Ion Predicted m/z

[M]⁺ 251.09

[M-NO₂]⁺ 205.09

[M-O]⁺ 235.09

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols and may require optimization for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,6-Dimethyl-4-nitrophenanthrene in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 3,6-Dimethyl-4-nitrophenanthrene in a UV-grade solvent (e.g.,

ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions to obtain a final concentration that gives an absorbance

reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a matching quartz cuvette with the sample solution.

Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending

wavelength (e.g., 200 nm).

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance

(λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a solid, non-volatile compound, techniques like Electron Ionization

(EI) with a direct insertion probe or Electrospray Ionization (ESI) after dissolving in a suitable

solvent can be used.

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF),

Orbitrap, or Magnetic Sector).
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Data Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

For EI, use a standard electron energy of 70 eV.

For ESI, optimize spray and ion transfer parameters to maximize the signal of the

molecular ion.

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any

fragment ions.

Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the

spectroscopic analysis of 3,6-Dimethyl-4-nitrophenanthrene.
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General workflow for the synthesis and spectroscopic characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dimethyl-4-
nitrophenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15435869#spectroscopic-properties-of-3-6-dimethyl-
4-nitrophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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